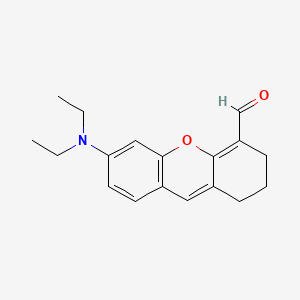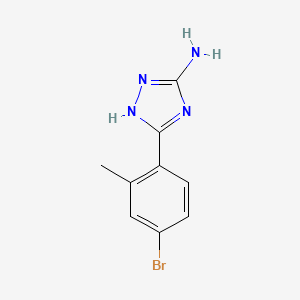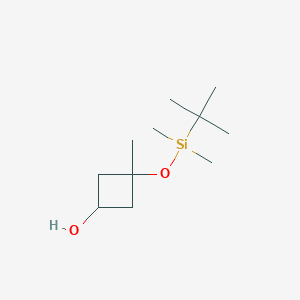
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL is a compound that features a cyclobutane ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The protected intermediate is then subjected to cyclization reactions to form the cyclobutane ring .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL involves its interaction with various molecular targets. The TBDMS group provides steric protection, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in complex synthetic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-((tert-Butyldimethylsilyl)oxy)-propanol
Uniqueness
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to linear or aromatic compounds. The presence of the TBDMS group also provides unique reactivity and stability characteristics .
Propiedades
Fórmula molecular |
C11H24O2Si |
|---|---|
Peso molecular |
216.39 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C11H24O2Si/c1-10(2,3)14(5,6)13-11(4)7-9(12)8-11/h9,12H,7-8H2,1-6H3 |
Clave InChI |
YNCXATRATDDZDR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(8-hydroxyoctyl)oxy]benzoate](/img/structure/B13679782.png)
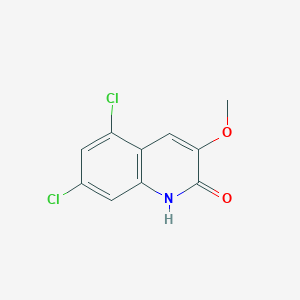

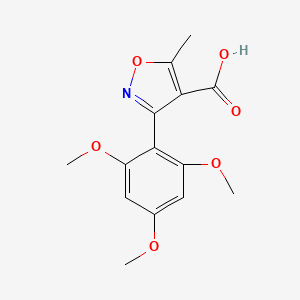


![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
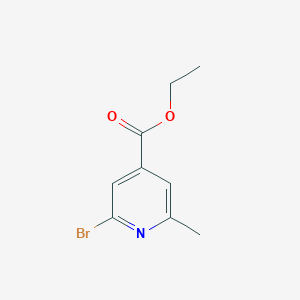
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679836.png)
![9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13679837.png)

